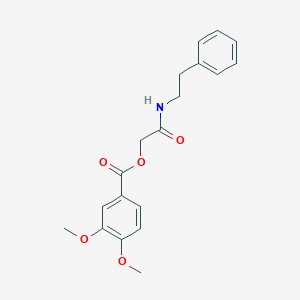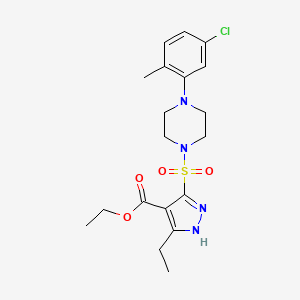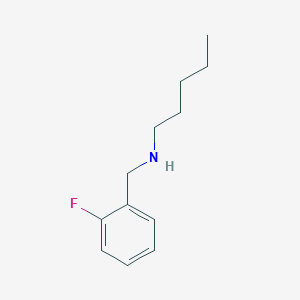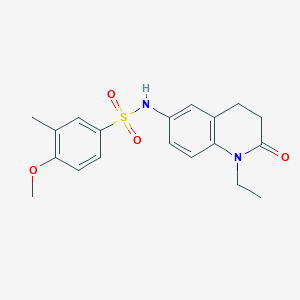![molecular formula C27H32N4O4S B3003099 7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-02-6](/img/no-structure.png)
7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one" is a derivative of quinazoline, a heterocyclic compound that has been extensively studied for its potential pharmacological properties. Quinazoline derivatives have been identified as potent and selective inhibitors of platelet-derived growth factor receptor (PDGFR) phosphorylation, which is a key factor in various biological processes including cell growth and differentiation. These compounds have shown promise in suppressing neointima formation, which is a common issue following vascular injury, and have potential applications in the treatment of conditions such as hypertension and cancer .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves modifications to the quinazoline moiety to enhance biological activity and metabolic stability. In the context of PDGFR inhibition, structure-activity relationship studies have revealed that the substitution of the quinazoline ring and the length of the alkyl group attached to it are critical for the compound's potency. For instance, ethoxy analogues have shown potent activity, and the presence of an oxygen atom within the alkyl chain appears to significantly interact with the beta-PDGFR . This suggests that the synthesis of such compounds requires careful consideration of the substituents on the quinazoline ring to achieve the desired biological effects and to minimize metabolic polymorphism.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their interaction with biological targets. The presence of a 1-aza group is important for activity, while 7-aza and 8-aza substitutions have a detrimental effect on the interaction with beta-PDGFR. The specific arrangement of atoms and functional groups within the quinazoline derivatives determines their ability to bind to the receptor and inhibit its phosphorylation. The compound likely possesses a complex structure with multiple substituents that contribute to its biological activity .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions depending on their substituents. The modifications to the quinazoline ring, such as the introduction of (thio)carbamoyl groups and piperazine rings, are designed to enhance the compound's selectivity and potency as a PDGFR inhibitor. The chemical reactivity of these compounds can also be influenced by the presence of methoxy, ethoxy, and other alkoxy groups, which can affect the compound's pharmacokinetics and metabolic profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, stability, and lipophilicity, are influenced by the nature and position of substituents on the quinazoline ring. These properties are important for the compound's bioavailability and distribution within the body. For example, the presence of methoxyethoxy and ethoxyethoxy groups has been associated with potent PDGFR inhibitory activity, which may be attributed to the optimal balance of hydrophilic and lipophilic characteristics that these groups confer to the molecule. Additionally, the metabolic polymorphism observed in Sprague-Dawley rats with certain quinazoline derivatives highlights the importance of designing compounds with consistent metabolic profiles to ensure reliable pharmacological effects .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one with 7-bromoheptanoic acid, followed by the reaction with 3-methyl-4-(3-methylphenyl)piperazine and subsequent reduction of the resulting imine.", "Starting Materials": [ "6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one", "7-bromoheptanoic acid", "3-methyl-4-(3-methylphenyl)piperazine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Condensation of 6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one with 7-bromoheptanoic acid in the presence of sodium hydroxide and ethyl acetate to form the intermediate 7-(6-oxohexyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one.", "Step 2: Reaction of the intermediate with 3-methyl-4-(3-methylphenyl)piperazine in the presence of hydrochloric acid and methanol to form the imine intermediate.", "Step 3: Reduction of the imine intermediate with sodium borohydride in methanol to form the final compound, 7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one." ] } | |
CAS RN |
688054-02-6 |
Product Name |
7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one |
Molecular Formula |
C27H32N4O4S |
Molecular Weight |
508.64 |
IUPAC Name |
7-[6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C27H32N4O4S/c1-18-7-6-8-20(13-18)30-12-11-29(16-19(30)2)25(32)9-4-3-5-10-31-26(33)21-14-23-24(35-17-34-23)15-22(21)28-27(31)36/h6-8,13-15,19H,3-5,9-12,16-17H2,1-2H3,(H,28,36) |
InChI Key |
JUFGNTLCKVCWAC-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B3003016.png)
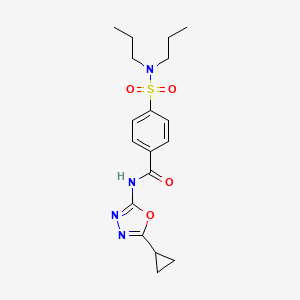
![N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B3003019.png)
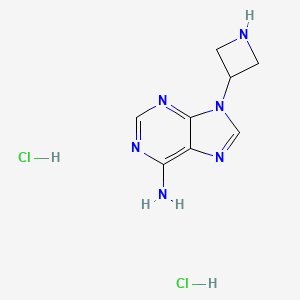
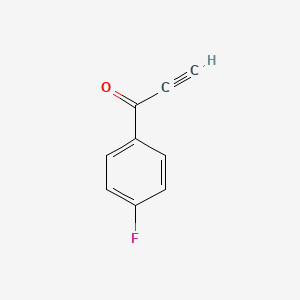
![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3003024.png)
![[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3003026.png)
![5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3003028.png)
